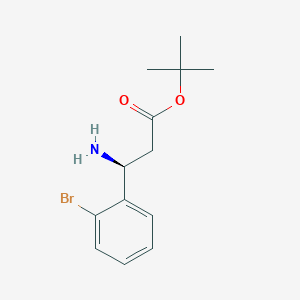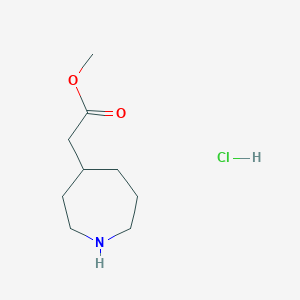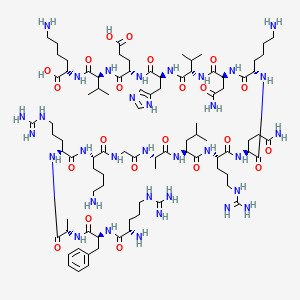![molecular formula C9H5BrN2O4 B13904444 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate biological pathways, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to its specific structural configuration, which allows for versatile modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H5BrN2O4 |
|---|---|
Poids moléculaire |
285.05 g/mol |
Nom IUPAC |
5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-12-5(3-4)6(8(13)14)7(11-12)9(15)16/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
FOLJVQCOMQAPTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C(=N2)C(=O)O)C(=O)O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


